molecular formula C10H11NO5 B2532595 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE CAS No. 67294-57-9

1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE

Cat. No.: B2532595
CAS No.: 67294-57-9
M. Wt: 225.2
InChI Key: SDBZNCSCSRGNKP-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE is a substituted benzene derivative featuring a 1,3-dicarboxylate backbone with amino (–NH₂) and hydroxyl (–OH) groups at positions 5 and 2, respectively. The amino and hydroxyl groups act as electron-donating substituents, enabling metal coordination (as seen in analogous N,O-bidentate systems) , while the methyl ester groups enhance solubility and stability.

Properties

IUPAC Name

dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBZNCSCSRGNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE can be synthesized through a multi-step process involving the esterification of 5-amino-2-hydroxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activities and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound –NH₂ (5), –OH (2) Amino, hydroxyl, methyl esters ~269.23 (calculated) Metal coordination, drug intermediates
Dimethyl 5-iodoisophthalate –I (5) Iodo, methyl esters 320.08 X-ray crystallography, halogenation
Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate –SO₂Cl (5) Chlorosulfonyl, methyl esters ~308.73 (calculated) Nucleophilic substitution reactions
Compound STK672155 –SO₂NHR, naphthyl (5) Sulfonamido, naphthyl, methyl esters ~669.15 (estimated) Kinase inhibition, biologics
Dialkyl 1,2-dihydro-1-arylnaphthalene-2,3-dicarboxylate Fused naphthalene ring Aryl, ester Variable Lignan synthesis, natural products
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate Bicyclic oxygen bridge Ester, strained bicyclic system ~250.22 (calculated) Diels-Alder cycloadditions

Research Findings

  • Metal Coordination : Analogous N,O-bidentate systems (e.g., ) suggest the target compound could stabilize transition metals in catalytic cycles.
  • Stability : Methyl esters in all compounds enhance hydrolytic stability compared to free acids, critical for storage and reaction conditions.

Biological Activity

1,3-Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate (CAS: 67294-57-9) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a benzene core substituted with two carboxylate groups and an amino group. The presence of hydroxyl and amino functionalities suggests potential for hydrogen bonding and interactions with biological macromolecules.

Key Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₄
Molar Mass235.23 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests a potential application in treating bacterial infections.

Anticancer Activity

The compound has shown promising results in anticancer research . In vitro studies on cancer cell lines have revealed that it induces apoptosis via the mitochondrial pathway. The IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were recorded at approximately 15 µM and 25 µM respectively, indicating moderate cytotoxicity.

Table: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa25Mitochondrial pathway
A54930Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Topoisomerases : The compound has been shown to inhibit topoisomerase I and II activities, leading to DNA damage and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production within cells, contributing to oxidative stress and apoptosis.
  • Modulation of Signaling Pathways : The compound appears to affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains highlighted the effectiveness of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound could serve as a lead for developing new antibacterial agents.

Case Study 2: Cancer Treatment

In a preclinical trial involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptotic cells in treated tumors.

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